5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group and a piperidine ring attached via a thiolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where the piperidine derivative reacts with a suitable leaving group on the pyrimidine ring.
Incorporation of the Thiolane Moiety: The thiolane moiety can be introduced through a thiolation reaction, where a thiolane derivative reacts with the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of a key enzyme involved in a disease process, thereby reducing disease symptoms.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-(4-methyl-1,3-thiazol-2-yl)-4-(3-piperidinyl)pyrimidine
- 6-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- 2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine hydrochloride
Uniqueness
5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiolane moiety, in particular, may confer unique reactivity and interactions with biological targets compared to other similar compounds.
Properties
IUPAC Name |
5-methoxy-2-[1-(thiolan-3-yl)piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-18-13-8-15-14(16-9-13)19-12-2-5-17(6-3-12)11-4-7-20-10-11/h8-9,11-12H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNLPYWARLHNSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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